1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Description
1,3-Dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a bicyclic heteroaromatic compound characterized by an imidazo[4,5-c]pyridine core with methyl substituents at the 1- and 3-positions and a nitro group at position 2. Its synthesis typically involves reductive cyclization strategies using sodium dithionite (Na₂S₂O₄) as a key reagent, similar to methods employed for related imidazopyridine derivatives .
Properties
IUPAC Name |
1,3-dimethyl-4-nitroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c1-10-5-3-4-9-7(12(14)15)6(5)11(2)8(10)13/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHCAZWFYKUUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=C2)[N+](=O)[O-])N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring, followed by nitration to introduce the nitro group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds within the imidazo[4,5-c]pyridine family exhibit significant antimicrobial properties. A study highlighted the interaction of imidazo[4,5-b]pyridine derivatives with Lumazine synthase from Mycobacterium tuberculosis, suggesting that these compounds could serve as potential anti-infective agents. Specifically, derivatives were shown to possess potent antibacterial and antifungal activities when compared to standard treatments such as Ciprofloxacin and Fluconazole .
Antiviral Activity
The imidazopyridine moiety is recognized for its antiviral properties. Compounds similar to 1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one have been reported to inhibit viral replication through various mechanisms. This suggests potential applications in developing antiviral therapies targeting specific viral pathogens.
Anticancer Potential
Studies have also explored the anticancer potential of imidazopyridine derivatives. These compounds have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The mechanisms of action include the inhibition of specific kinases involved in cancer progression .
Synthesis of Derivatives
The synthesis of this compound can be achieved through various chemical methodologies. For instance, a general procedure involves the reaction of substituted aldehydes with 2-nitro-3-aminopyridine in the presence of reducing agents like sodium dithionite. This method allows for the modification of the compound's structure to enhance its biological activity or selectivity against specific targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazopyridine derivatives. Substituents on the imidazole ring can significantly influence the compound's potency and selectivity against various biological targets. Research has shown that specific substitutions can enhance antimicrobial and anticancer activities while reducing toxicity profiles.
Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis
A series of imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. The study identified several compounds with IC50 values significantly lower than those of existing antibiotics. The best candidates demonstrated a combination of hydrogen bonding and hydrophobic interactions with the target enzyme Lumazine synthase .
Case Study 2: Anticancer Activity in Breast Cancer Models
In vitro studies assessed the efficacy of this compound derivatives against breast cancer cell lines. Results indicated that certain derivatives induced apoptosis and inhibited cell proliferation more effectively than conventional chemotherapeutics. Further mechanistic studies revealed that these compounds could modulate key signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Core Scaffold Variations
Imidazo[4,5-b]pyridine Derivatives :
Compounds such as 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine () share a similar bicyclic framework but differ in the ring fusion ([4,5-b] vs. [4,5-c]). The [4,5-b] isomers exhibit distinct electronic properties due to the altered nitrogen positioning, influencing their kinase selectivity. For example, the 3H-imidazo[4,5-b]pyridine scaffold demonstrated superior TYK2 kinase selectivity over JAK1 compared to the [4,5-c] isomers .- Imidazo[4,5-c]pyridin-2-amine Derivatives: Ageladine A (1a) and its analogs () retain the [4,5-c] core but feature an amino group at position 2 instead of a nitro group. These compounds exhibit anticancer activity, highlighting the role of substituents in modulating bioactivity.
Substituent Modifications
- Nitro vs. Halogen Substituents: The nitro group at position 4 in the target compound contrasts with halogenated analogs like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one ().
Methyl vs. Piperidinyl Groups :
Derivatives such as 3-(4-piperidinyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one () replace the 1,3-dimethyl groups with a piperidinyl moiety, altering solubility and pharmacokinetic profiles.
Kinase Inhibition Profiles
- TYK2 Selectivity :
The 3H-imidazo[4,5-b]pyridine scaffold (e.g., compound 11 in ) showed a 21-fold improvement in JAK1/TYK2 selectivity compared to 1H-imidazo[4,5-c]pyridines, attributed to optimal positioning of the cyclopropane carboxamide substituent . - Antiviral Activity: Imidazo[4,5-c]pyridine derivatives () demonstrated potent inhibition of respiratory syncytial virus (RSV) fusion, with EC₅₀ values in the nanomolar range.
Cytotoxicity and Antimicrobial Effects
- Imidazo[4,5-b]pyridine derivatives () exhibited broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL), comparable to gentamicin.
- Ageladine A analogs () displayed cytotoxicity against cancer cell lines (IC₅₀: 0.5–5 µM), emphasizing the role of the amino group in anticancer mechanisms.
Biological Activity
1,3-Dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H9N3O2
- Molecular Weight : 179.17 g/mol
- IUPAC Name : 1,3-dimethyl-4-nitro-1H-imidazo[4,5-c]pyridin-2-one
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the context of antiviral and anticancer properties. Studies have demonstrated its effectiveness against various viral targets and its potential role in inhibiting cancer cell proliferation.
Antiviral Activity
Recent research indicates that derivatives of imidazo[4,5-c]pyridin-2(3H)-one fragments have shown promise as antiviral agents. For instance:
- Inhibition of Human Respiratory Syncytial Virus (RSV) : Isoxazole derivatives containing the imidazo[4,5-c]pyridin-2(3H)-one fragment were tested against RSV. The results indicated significant antiviral activity with IC50 values demonstrating effective inhibition of viral replication .
| Compound | IC50 (μM) | Target Virus |
|---|---|---|
| Compound A | 32.2 | HCV NS5B |
| Compound B | 31.9 | HCV NS5B |
| Compound C | 0.35 | HIV RT |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific viral enzymes or proteins critical for viral replication and survival. For example:
- RNA Polymerase Inhibition : The compound has been shown to inhibit the activity of NS5B RNA polymerase in Hepatitis C virus (HCV), which is crucial for viral RNA synthesis .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antiviral Activity Against HCV :
- Evaluation of Cytotoxicity :
Q & A
Q. What are the optimal synthetic routes for 1,3-dimethyl-4-nitro-imidazo[4,5-c]pyridin-2-one, and how do reaction conditions influence yield and purity?
Methodology :
- Cyclization strategies : Imidazo[4,5-c]pyridine derivatives are typically synthesized via cyclization of precursors like 4-aminopyridines with nitrating agents. For example, nitration of the pyridine ring followed by alkylation with methyl groups under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) is a common approach .
- Critical parameters : Elevated temperatures (80–120°C) and phase-transfer catalysts (e.g., TBAB) improve reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity .
- Challenges : Competing side reactions (e.g., over-nitration or ring-opening) require precise stoichiometric control of HNO₃ and monitoring via TLC .
Q. How can the crystal structure and electronic properties of this compound be determined experimentally and computationally?
Methodology :
- X-ray crystallography : Use SHELX software for structure refinement. For imidazo-pyridines, single-crystal X-ray diffraction resolves substituent positions (e.g., nitro group orientation) and hydrogen-bonding networks .
- Computational modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts vibrational spectra, charge distribution, and frontier molecular orbitals (HOMO/LUMO), aiding in understanding reactivity .
- Validation : Compare computed IR/NMR spectra with experimental data to resolve discrepancies (e.g., tautomeric forms) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, and how do structural modifications (e.g., nitro group placement) alter its pharmacological profile?
Methodology :
- Target interaction studies : Molecular docking (AutoDock Vina) against enzymes like Bruton’s tyrosine kinase (BTK) reveals binding affinities. The nitro group may act as a hydrogen-bond acceptor, while methyl groups enhance lipophilicity .
- SAR analysis : Compare with derivatives like 1-cyclohexyl-imidazo[4,5-b]pyridin-2-one (antimicrobial) and 4-amino-3-(4-phenoxyphenyl)-imidazo[4,5-c]pyridin-2-one (BTK inhibitor). Nitro-substituted analogs show enhanced electrophilicity, potentially improving covalent binding to targets .
- Contradictions : While nitro groups enhance reactivity, they may also increase toxicity. In vitro assays (e.g., MTT on glioblastoma cells) should balance efficacy and cytotoxicity .
Q. How can analytical techniques resolve discrepancies in reported bioactivity data for imidazo[4,5-c]pyridin-2-one derivatives?
Methodology :
- HPLC-MS purity checks : Impurities (e.g., de-nitrated byproducts) may skew bioactivity results. Use reversed-phase C18 columns (ACN/H₂O gradient) to verify compound integrity .
- Dose-response normalization : Account for batch-to-batch variability by standardizing IC₅₀ calculations across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .
- Meta-analysis : Cross-reference datasets from independent studies (e.g., PubChem BioAssay) to identify outliers or confounding factors (e.g., solvent effects in cell cultures) .
Q. What in silico strategies predict the metabolic stability and toxicity of this nitro-substituted imidazo-pyridine?
Methodology :
- ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450-mediated oxidation of the nitro group). High topological polar surface area (>80 Ų) may limit blood-brain barrier penetration .
- Toxicity profiling : Use ProTox-II to predict hepatotoxicity risks. Nitro groups can generate reactive oxygen species (ROS), necessitating ROS scavenging assays in primary hepatocytes .
Key Considerations for Researchers
- Structural analogs : Derivatives with piperidine/pyrrolidine moieties (e.g., tolebrutinib ) demonstrate improved pharmacokinetics, suggesting avenues for backbone modification .
- Contradictory data : Resolve bioactivity inconsistencies by standardizing assay protocols and validating via orthogonal methods (e.g., SPR for binding kinetics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
